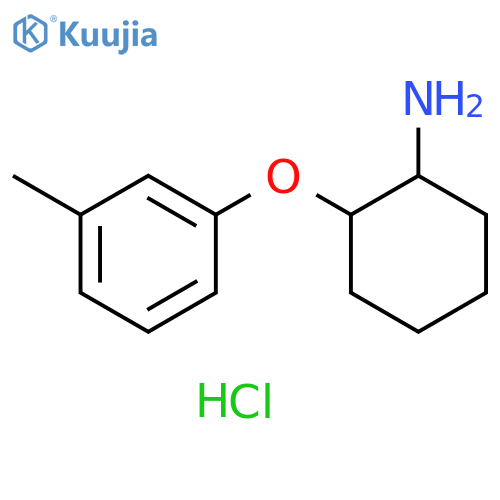Cas no 1423034-99-4 (2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride)
2-(3-メチルフェノキシ)シクロヘキサン-1-アミン塩酸塩は、有機合成中間体として重要な化合物です。この物質は、シクロヘキサン骨格にアミン基と3-メチルフェノキシ基が結合した構造を持ち、医薬品や農薬の原料としての応用が期待されます。高い純度と安定性を特徴とし、塩酸塩の形態で取り扱いやすくなっています。特に、光学活性体としての利用可能性があり、不斉合成におけるキラルビルディングブロックとしての価値が注目されています。実験室規模から工業生産まで、多様な合成条件に対応可能な点が利点です。

1423034-99-4 structure
商品名:2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride
-
- インチ: 1S/C13H19NO.ClH/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14;/h4-6,9,12-13H,2-3,7-8,14H2,1H3;1H
- InChIKey: DHDDIBNBUHINFV-UHFFFAOYSA-N
- ほほえんだ: O(C1CCCCC1N)C1C=CC=C(C)C=1.Cl
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-113809-2.5g |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95% | 2.5g |
$1594.0 | 2023-10-26 | |
| TRC | M354923-10mg |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M354923-100mg |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 100mg |
$ 275.00 | 2022-06-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00980476-1g |
2-(3-Methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 98% | 1g |
¥3514.0 | 2023-04-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8322-1-1G |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95% | 1g |
¥ 3,049.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8322-1-5G |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95% | 5g |
¥ 9,147.00 | 2023-04-04 | |
| Chemenu | CM407388-500mg |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95%+ | 500mg |
$599 | 2023-02-02 | |
| Enamine | EN300-113809-0.1g |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95% | 0.1g |
$282.0 | 2023-10-26 | |
| Enamine | EN300-113809-0.5g |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95% | 0.5g |
$636.0 | 2023-10-26 | |
| Enamine | EN300-113809-5.0g |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride |
1423034-99-4 | 95% | 5g |
$2360.0 | 2023-06-09 |
2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
1423034-99-4 (2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride) 関連製品
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1423034-99-4)2-(3-methylphenoxy)cyclohexan-1-amine hydrochloride

清らかである:99%
はかる:1g
価格 ($):461.0